molecular formula C24H22N2O3 B6561340 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide CAS No. 946246-20-4

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide

Cat. No. B6561340
CAS RN: 946246-20-4
M. Wt: 386.4 g/mol
InChI Key: UIGJNCHNMDFWRY-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide (also known as N-BQM) is a synthetic compound derived from the natural alkaloid quinoline. It is a member of the benzamide family and has been studied for its potential therapeutic benefits. N-BQM has been found to have a variety of biochemical and physiological effects, and has been used in scientific research applications.

Scientific Research Applications

N-BQM has been studied for its potential therapeutic benefits, and has been used in scientific research applications. It has been found to have anti-inflammatory, antifungal, and anti-cancer properties. It has also been studied for its potential to treat neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Additionally, N-BQM has been found to have anti-HIV activity, and has been studied for its potential to treat HIV-related infections.

Mechanism of Action

The mechanism of action of N-BQM is not yet fully understood. However, it is believed to act by inhibiting the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Inhibition of COX-2 has been found to reduce inflammation and pain, and may also have anti-cancer properties. Additionally, N-BQM has been found to inhibit the enzyme reverse transcriptase, which is involved in the replication of HIV.
Biochemical and Physiological Effects
N-BQM has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, antifungal, and anti-cancer properties. It has also been found to have anti-HIV activity, and may have potential for treating HIV-related infections. Additionally, N-BQM has been found to have neuroprotective effects, and may have potential for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Advantages and Limitations for Lab Experiments

N-BQM has several advantages for use in lab experiments. It is relatively easy to synthesize, and is relatively inexpensive. Additionally, it has a wide range of potential therapeutic benefits and can be used in a variety of scientific research applications. However, there are also some limitations to consider. N-BQM has not been extensively studied, and its mechanism of action is not yet fully understood. Additionally, there is a lack of information on potential side effects and interactions with other drugs.

Future Directions

N-BQM has a wide range of potential therapeutic benefits and can be used in a variety of scientific research applications. Therefore, there are many potential future directions for research. These include further research into the mechanism of action of N-BQM, as well as research into potential therapeutic applications, such as its potential to treat neurodegenerative diseases and HIV-related infections. Additionally, further research into potential side effects and interactions with other drugs is needed. Finally, research into the synthesis of N-BQM derivatives, as well as the development of more efficient and cost-effective synthesis methods, could also be beneficial.

Synthesis Methods

N-BQM can be synthesized in a two-step process. The first step involves the reaction of quinoline with benzoyl chloride in the presence of a base such as potassium carbonate. This reaction yields N-benzoyl-1,2,3,4-tetrahydroquinoline (N-BQ). The second step involves the reaction of N-BQ with 3-methoxybenzamide in the presence of an acid such as hydrochloric acid. This reaction yields N-BQM.

properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-29-21-11-5-9-19(16-21)23(27)25-20-12-13-22-18(15-20)10-6-14-26(22)24(28)17-7-3-2-4-8-17/h2-5,7-9,11-13,15-16H,6,10,14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIGJNCHNMDFWRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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